

A Comparative Meta-Analysis of Oxyfedrine for Angina Pectoris

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Compound of Interest

Compound Name:	Oxyfedrine
CAS No.:	21071-51-2
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available efficacy and safety data for **oxyfedrine**, a historical anti-anginal agent. By objectively comparing its performance with other established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development.

Abstract

Oxyfedrine, a partial β -adrenoceptor agonist, has demonstrated efficacy in the management of angina pectoris, exhibiting effects comparable to established beta-blockers such as atenolol, propranolol, and oxprenolol. Its unique mechanism of action, involving both β -adrenergic stimulation and vasodilation, leads to an improvement in myocardial oxygen supply and a reduction in cardiac workload. Clinical studies have shown that **oxyfedrine** significantly increases myocardial blood flow in patients with coronary artery disease. While generally well-tolerated with infrequent and minor side effects, a comprehensive understanding of its

comparative efficacy and safety profile is essential for future research and development in cardiovascular therapeutics.

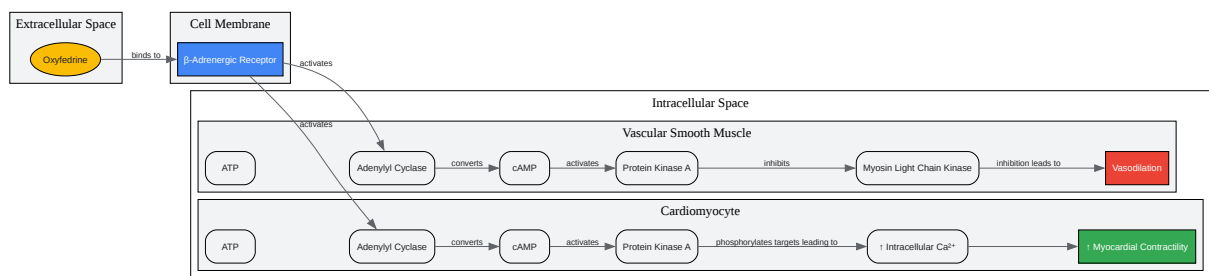
Mechanism of Action: A Dual Approach to Alleviating Angina

Oxyfedrine exerts its anti-anginal effects through a dual mechanism of action. It acts as a partial agonist at β -adrenergic receptors and also possesses vasodilatory properties. This combined action leads to an enhanced myocardial oxygen supply and a reduction in the heart's workload.

The signaling pathway for **oxyfedrine**'s action is initiated by its binding to β -adrenergic receptors on the surface of cardiomyocytes and vascular smooth muscle cells. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels triggers a cascade of downstream effects that differ in cardiac and vascular tissues.

In cardiomyocytes, elevated cAMP activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to an increase in intracellular calcium levels and enhanced myocardial contractility (positive inotropic effect).

In vascular smooth muscle cells, the rise in cAMP also activates PKA. However, in this tissue, PKA activation leads to the inhibition of myosin light chain kinase (MLCK). This inhibition prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and vasodilation. This vasodilation of coronary and peripheral blood vessels reduces the resistance against which the heart has to pump, thereby decreasing cardiac workload and myocardial oxygen demand.



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Oxyfedrine's dual signaling pathway in cardiomyocytes and vascular smooth muscle.

Comparative Efficacy of Oxyfedrine

Clinical trials have demonstrated that **oxyfedrine** is an effective anti-anginal agent with an efficacy comparable to that of established beta-blockers. The following tables summarize the key findings from comparative studies.

Table 1: Efficacy of Oxyfedrine in Angina Pectoris - Comparative Overview

Comparison	Key Efficacy Endpoints	Outcome	Citation
Oxyfedrine vs. Atenolol	- Reduction in angina frequency- Improvement in treadmill performance	Both drugs produced similar significant reductions in angina frequency and similar improvements in treadmill performance.	[1]
Oxyfedrine vs. Propranolol	- Improvement in symptom level- Improvement in ST index on ECG	Both drugs resulted in similar significant improvements in symptom level (p < 0.05) and ST index (propranolol p < 0.02; oxyfedrine p < 0.05).	[2][3]
Oxyfedrine vs. Oxprenolol	- Improvement in total exercise time- Improvement in exercise time to onset of angina	Oxyfedrine's improvement in total exercise time and time to onset of angina was comparable to that produced by oxprenolol and significantly better than placebo.	[4]

Table 2: Hemodynamic Effects of Intravenous Oxyfedrine in Patients with Coronary Artery Disease

Parameter	Baseline (mean ± SD)	Post-Oxyfedrine (mean ± SD)	% Change	p-value	Citation
Myocardial Blood Flow (Stenotic Vessels)	0.90 ± 0.15 ml/g/min	1.20 ± 0.31 ml/g/min	+33.3%	p = 0.002	[5]
Myocardial Blood Flow (Normal Vessels)	1.08 ± 0.19 ml/g/min	1.38 ± 0.49 ml/g/min	+27.8%	p < 0.05	[5]

Safety and Tolerability Profile

Oxyfedrine is generally reported to be a safe and well-tolerated drug, with side effects that are typically infrequent and minor.

Table 3: Comparative Safety of Oxyfedrine

Comparison	Reported Side Effects	Outcome	Citation
Oxyfedrine vs. Atenolol	Not specified in detail	Side effects were infrequent and minor with both drugs.	[1]
Oxyfedrine vs. Propranolol	Not specified in detail	Infrequent minor side effects were noted with both drugs. No significant changes in hematological or biochemical investigations were observed.	[2][3]
Oxyfedrine vs. Oxprenolol	Not specified in detail	Side effects were few.	[4]

Experimental Protocols

The following section details the methodologies of the key clinical trials cited in this guide.

Oxyfedrine vs. Atenolol in Angina Pectoris

- Study Design: A double-blind, crossover study.[1]
- Participants: Patients with stable angina pectoris.[1]
- Interventions:
 - **Oxyfedrine**: 24 mg four times daily.[1]
 - Atenolol: 100 mg once daily.[1]
- Assessments:
 - Diary cards to record the frequency of angina attacks.[1]
 - Treadmill testing to assess exercise performance.[1]

Oxyfedrine vs. Propranolol in Angina Pectoris

- Study Design: A double-blind, crossover, randomized trial.[2][3]
- Participants: 30 patients with chronic stable angina pectoris.[3]
- Interventions:
 - **Oxyfedrine**: Maximum dose of 32 mg three times daily.[3]
 - Propranolol: Maximum dose of 120 mg three times daily.[3]
 - Placebo.[3]
- Assessments:
 - Symptom level.[3]

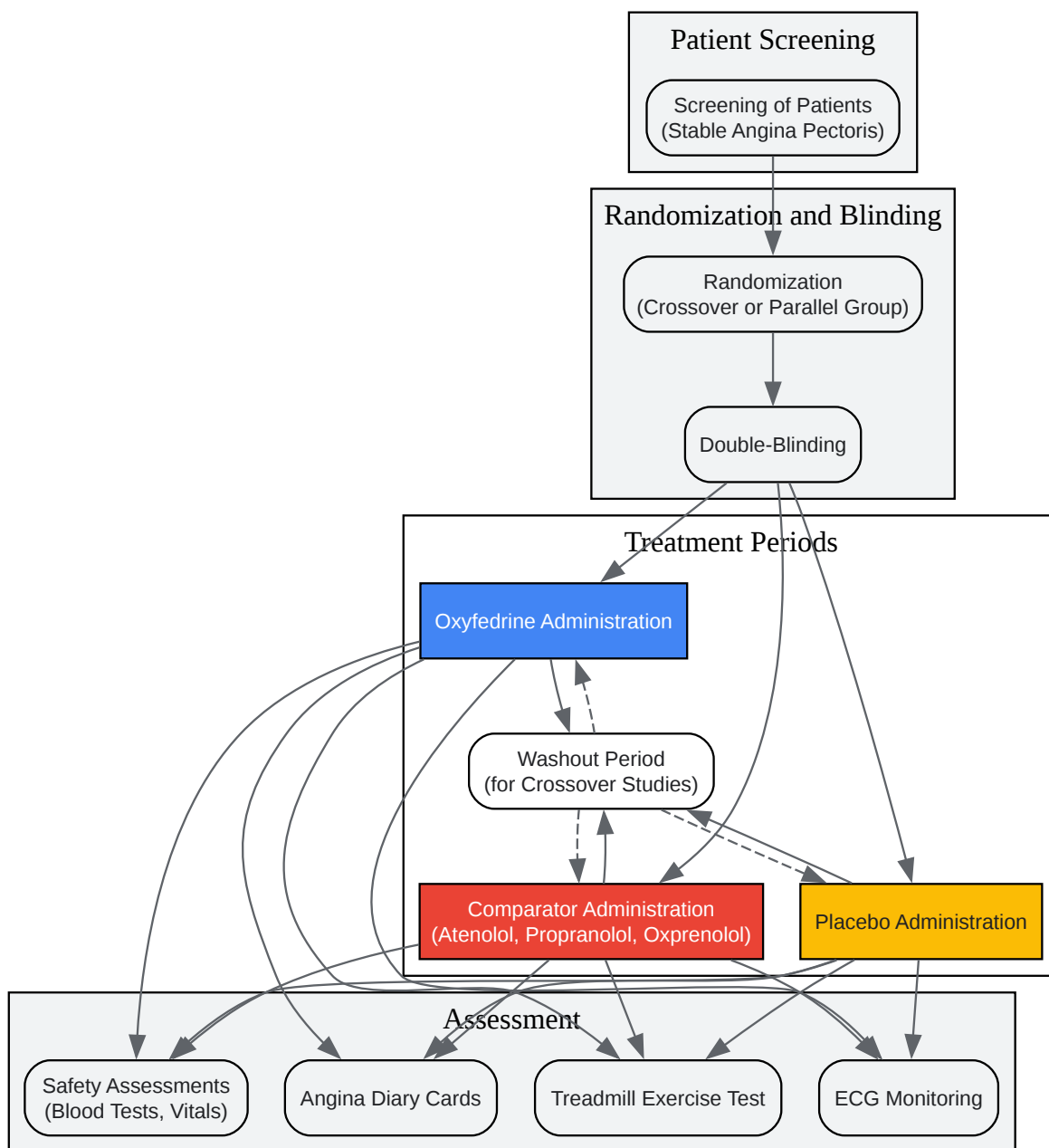
- ECG responses to graded exercise.[3]
- Hematological and biochemical investigations.[3]

Oxyfedrine vs. Oxprenolol in Angina Pectoris

- Study Design: A comparative clinical trial against placebo and oxprenolol.[4]
- Participants: Thirty patients with stable angina pectoris.[4]
- Assessments:
 - Total exercise time.[4]
 - Exercise time to onset of angina.[4]
 - Heart rate and blood pressure.[4]

Hemodynamic Effects of Intravenous Oxyfedrine

- Study Design: An assessment of regional myocardial blood flow before and after **oxyfedrine** administration.[5]
- Participants: Six patients with chronic stable angina, positive exercise tests, and documented coronary artery disease.[5]
- Intervention: A single intravenous bolus of **oxyfedrine** (0.11-0.13 mg/kg).[5]
- Assessments:
 - Regional myocardial blood flow measured by positron emission tomography (PET) with 15-oxygen water at baseline and 10 minutes after **oxyfedrine** administration.[5]
 - Heart rate and systolic blood pressure.[5]



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A generalized workflow for the comparative clinical trials of **oxyfedrine**.

Conclusion

The available evidence suggests that **oxyfedrine** is an effective anti-anginal agent with a favorable safety profile. Its efficacy is comparable to that of commonly used beta-blockers. The unique dual mechanism of action, combining myocardial stimulation with vasodilation, warrants further investigation in the context of modern cardiovascular therapy. This meta-analysis provides a foundation for researchers and drug development professionals to explore the potential of **oxyfedrine** and similar compounds in addressing the unmet needs of patients with ischemic heart disease.

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